AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 is a cyclic peptide that belongs to the class of melanocortin receptor agonists. It is recognized for its potential therapeutic applications, particularly in the field of sexual health and metabolic regulation. The compound is derived from modifications of the natural melanocyte-stimulating hormone and exhibits significant biological activity through its interaction with melanocortin receptors.
This compound is synthesized primarily for research purposes, particularly in studies related to the modulation of melanocortin receptors. It falls under the classification of cyclic peptides, which are characterized by their circular structure that often enhances stability and bioactivity compared to linear peptides.
The synthesis of AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 typically employs solid-phase peptide synthesis (SPPS), a widely utilized method for constructing peptides in a stepwise manner. This technique allows for the efficient assembly of amino acid sequences while minimizing side reactions.
The molecular structure of AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 features a cyclic framework that includes various amino acid residues contributing to its biological activity. The cyclic nature enhances its conformational rigidity, which is crucial for receptor binding.
The primary chemical reactions involved in the synthesis and functionality of this compound include:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants, which are carefully controlled during synthesis.
The mechanism of action for AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 primarily involves its role as an agonist at melanocortin receptors (specifically MC-4R). Upon binding:
Research indicates that this compound can induce penile erection through central nervous system pathways involving both spinal and supraspinal mechanisms, highlighting its potential in treating erectile dysfunction .
AC-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH₂ (commonly designated MT-II) exhibits potent agonist activity at neural melanocortin receptors MC3R and MC4R. As a cyclic heptapeptide analog of α-melanocyte-stimulating hormone, it incorporates structural modifications that enhance receptor binding and stability. The core tetrapeptide sequence "His-DPhe-Arg-Trp" is critical for receptor interaction, with the D-isomer of phenylalanine at position 7 significantly increasing resistance to enzymatic degradation and improving binding affinity. At the mouse MC4R, MT-II demonstrates sub-nanomolar potency (EC₅₀ = 0.12–0.45 nM), while at mouse MC3R, it shows slightly reduced but still potent efficacy (EC₅₀ = 0.33–126 nM) [1] [4].
Replacement of the DPhe residue with bulkier aromatic amino acids alters pharmacology. For example, substitution with 3-(2-naphthyl)-D-alanine (DNal(2')) converts MT-II into the antagonist SHU-9119, which blocks MC3R and MC4R activation. Conversely, para-iodo-DPhe modification yields a ligand with mixed agonist/antagonist properties at MC3R but retains full MC4R agonism [1] [4]. This highlights the stereochemical sensitivity of neural melanocortin receptors.
Table 1: Pharmacological Profile of MT-II at Melanocortin Receptor Subtypes
Receptor Subtype | EC₅₀ (nM) | Agonist Efficacy (% α-MSH) | Key Structural Determinants |
---|---|---|---|
Mouse MC3R | 0.33–126 | 95–100% | DPhe⁷ stereochemistry; Arg⁸ side chain |
Mouse MC4R | 0.12–0.45 | 100% | Trp⁹ indole ring; Cyclic scaffold |
Mouse MC1R | 0.088–112 | 100% | His⁶ imidazole; Core tetrapeptide |
Mouse MC5R | 0.26–3.26 | 85–100% | Lys¹⁰ C-terminal charge |
MT-II crosses the blood-brain barrier inefficiently, yet it exerts potent central nervous system effects via direct cerebrospinal fluid administration. Intrathecal injection in rodents induces penile erection through spinal MC4R activation, independent of supraspinal pathways. This response is blocked by the antagonist SHU-9119 co-administered intrathecally but not intracerebroventricularly, confirming spinal cord MC4R specificity [2]. By contrast, peripheral melanocortin receptors (e.g., MC1R in melanocytes) respond robustly to systemic MT-II administration, inducing pigmentary changes. Notably, intracavernosal MT-II injection fails to elicit erectile responses, underscoring the absence of direct peripheral mechanisms in this function [2].
MC1R in skin and immune cells shows distinct signaling kinetics compared to neural receptors. While MT-II activates all melanocortin receptors, MC1R internalization and recycling dynamics differ fundamentally from MC4R, contributing to tissue-specific functional outcomes. MC5R, expressed in exocrine glands, regulates sebum production but shows lower sensitivity to MT-II (EC₅₀ = 0.26–5.20 nM) compared to MC4R [1] [8].
Table 2: Tissue-Specific Functional Responses to MT-II
Receptor Subtype | Primary Tissues | Physiological Response | MT-II Efficacy |
---|---|---|---|
MC3R | Hypothalamus; Limbic system | Energy homeostasis; Inflammation | High (CNS-specific) |
MC4R | Spinal cord; Brainstem | Penile erection; Satiety | High |
MC1R | Melanocytes; Macrophages | Pigmentation; Immunomodulation | Moderate-High |
MC5R | Sebaceous glands; Muscle | Sebum secretion; Glucose uptake | Moderate |
MT-II functions as a balanced agonist at MC4R, equally activating Gαₛ-mediated cyclic adenosine monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) pathways. However, structural modifications can bias signaling. Tetrapeptide analogs like Ac-His-DPhe(pI)-Arg-Trp-NH₂ exhibit divergent efficacy: full cAMP agonism at MC4R but partial agonism at MC3R. This suggests receptor-specific conformational induction, where MC3R requires precise ligand-receptor interactions for G protein coupling [1] [6].
The β-arrestin recruitment profile of MT-II remains less characterized than its cAMP activity. Linear tetrapeptides such as Tic-DPhe-Arg-Trp-NH₂ (Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) show enhanced MC4R selectivity but reduced β-arrestin engagement compared to MT-II [6]. This indicates that macrocyclization in MT-II stabilizes conformations promoting both G protein and β-arrestin pathways.
MT-II derivatives engage allosteric sites to modulate receptor dynamics. Molecular dynamics simulations reveal that DNal(2′)-modified analogs like SHU-9119 sterically hinder transmembrane helix 6 (TM6) movement in MC4R. Specifically, DNal(2′) interacts with Leu133 in TM2 and Trp258 in TM6, locking the receptor in an inactive conformation despite agonist binding at the orthosteric site [3] [4]. This constitutes a "molecular switch" mechanism for functional antagonism.
Para-substituted DPhe⁷ analogs further demonstrate allosteric effects. Ac-His-DPhe(pI)-Arg-Trp-NH₂ acts as an MC3R partial agonist but MC4R full agonist. The iodine atom’s bulk disrupts MC3R activation by constraining TM3 and TM5 orientations, while MC4R accommodates this perturbation through flexible extracellular loops [1] [8]. Additionally, N-terminal acetylation in MT-II enhances receptor residence time by forming hydrophobic contacts with allosteric pockets adjacent to the binding cleft [4] [6].
These insights reveal that neural melanocortin receptor selectivity and efficacy are tunable through strategic modifications to the MT-II scaffold, enabling the design of subtype-specific or pathway-biased ligands for obesity, erectile dysfunction, or inflammation.
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8